
2-(2,4-dimethylphenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dimethylphenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide, also known as DMQX, is a chemical compound that belongs to the quinoline family. It has been widely studied for its pharmacological properties, particularly its ability to block the activity of glutamate receptors in the brain.
作用機序
2-(2,4-dimethylphenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide blocks the activity of AMPA and kainate glutamate receptors by binding to a specific site on the receptor known as the ion channel pore. This prevents the influx of calcium ions into the cell, which is necessary for the activation of downstream signaling pathways. By blocking the activity of these receptors, 2-(2,4-dimethylphenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide can modulate synaptic plasticity and reduce the excitability of neurons in the brain.
Biochemical and Physiological Effects:
2-(2,4-dimethylphenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide has been shown to have a range of biochemical and physiological effects in the brain. It can modulate synaptic plasticity, reduce the excitability of neurons, and protect against excitotoxicity. 2-(2,4-dimethylphenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide has also been shown to have anticonvulsant and neuroprotective properties in animal models of epilepsy and stroke.
実験室実験の利点と制限
2-(2,4-dimethylphenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide is a useful tool for studying the role of glutamate receptors in the brain. It can be used to block the activity of these receptors in vitro and in vivo, allowing researchers to study the physiological and behavioral effects of glutamate receptor blockade. However, 2-(2,4-dimethylphenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its effectiveness in some experimental paradigms.
将来の方向性
There are several future directions for research on 2-(2,4-dimethylphenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide. One area of interest is the development of more potent and selective AMPA and kainate receptor antagonists. Another area of interest is the potential therapeutic applications of 2-(2,4-dimethylphenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide in neurological disorders, such as epilepsy and stroke. Finally, there is interest in exploring the role of glutamate receptors in other physiological processes, such as pain and addiction.
合成法
2-(2,4-dimethylphenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide can be synthesized through a multi-step process that involves the reaction of 2,4-dimethylbenzaldehyde with 4-pyridylacetonitrile to form 2-(2,4-dimethylphenyl)-4-pyridin-4-ylmethyl-1,2-dihydroquinoline. This intermediate is then oxidized to form 2-(2,4-dimethylphenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide. The synthesis method has been optimized to produce high yields of 2-(2,4-dimethylphenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide with high purity.
科学的研究の応用
2-(2,4-dimethylphenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide has been extensively studied for its pharmacological properties, particularly its ability to block the activity of glutamate receptors in the brain. Glutamate is the primary excitatory neurotransmitter in the brain and is involved in a wide range of physiological processes, including learning and memory. 2-(2,4-dimethylphenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide has been shown to block the activity of both AMPA and kainate glutamate receptors, which are important for synaptic plasticity and learning. 2-(2,4-dimethylphenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide has also been studied for its potential therapeutic applications in neurological disorders, such as epilepsy and stroke.
特性
分子式 |
C24H21N3O |
|---|---|
分子量 |
367.4 g/mol |
IUPAC名 |
2-(2,4-dimethylphenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H21N3O/c1-16-7-8-19(17(2)13-16)23-14-21(20-5-3-4-6-22(20)27-23)24(28)26-15-18-9-11-25-12-10-18/h3-14H,15H2,1-2H3,(H,26,28) |
InChIキー |
PIZDTRUXCQTOLX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=NC=C4)C |
正規SMILES |
CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=NC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



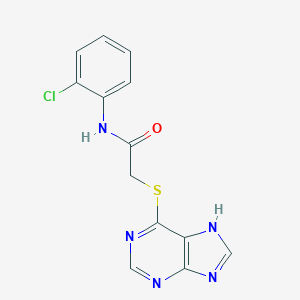


![4-{[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoyl]amino}benzoic acid](/img/structure/B277245.png)
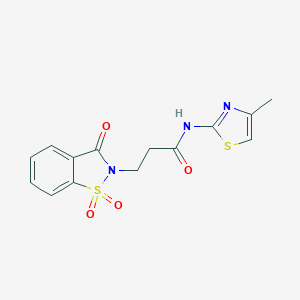

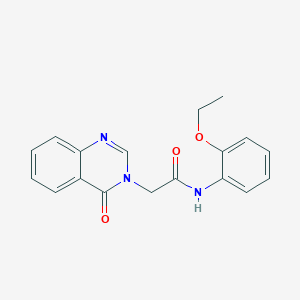
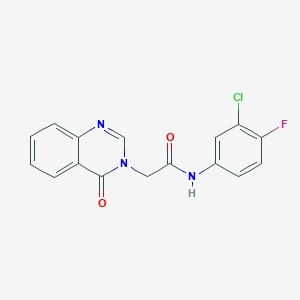
![4-methyl-7-[2-(phenylsulfanyl)ethoxy]-2H-chromen-2-one](/img/structure/B277260.png)
![2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole](/img/structure/B277263.png)
![4-[1-Methyl-2-(2-naphthylsulfonyl)ethyl]morpholine](/img/structure/B277265.png)
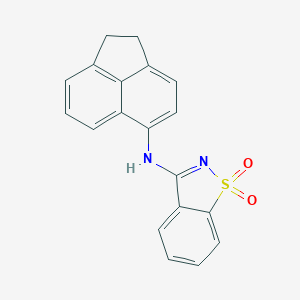
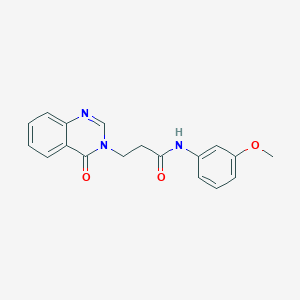
![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-bromobenzoate](/img/structure/B277273.png)